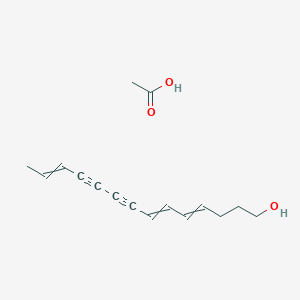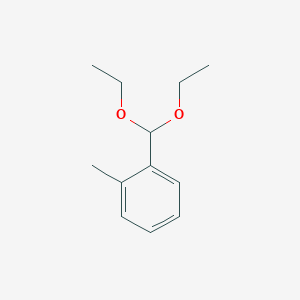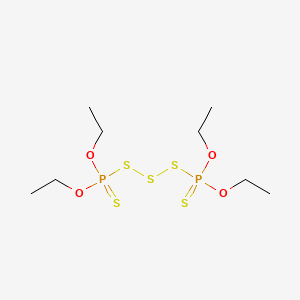
Bis(diethoxythiophosphinoyl) trisulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diethoxythiophosphinoyl) trisulphide:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reacting dichlorothiophosphinoyl with ethanol: to form diethoxythiophosphinoyl chloride.
Further reacting: the diethoxythiophosphinoyl chloride with sulfur to obtain bis(diethoxythiophosphinoyl) trisulphide[][1].
Analyse Des Réactions Chimiques
Types of Reactions: Bis(diethoxythiophosphinoyl) trisulphide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized phosphorus-sulfur compounds.
Reduction: Can be reduced to simpler phosphorus-sulfur compounds.
Substitution: Participates in substitution reactions where the ethoxy groups can be replaced by other functional groups[][1].
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles[][1].
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in the synthesis of other organic phosphorus and sulfur compounds[1][1].
- Acts as a de-functionalization reagent for borate esters[1][1].
Biology and Medicine:
- Potential applications in the development of new pharmaceuticals due to its unique chemical properties[1][1].
Industry:
- Utilized in the production of specialized chemicals and materials[1][1].
Comparaison Avec Des Composés Similaires
- Bis(diethoxyphosphinothioyl) trisulfide
- Bis(diethoxyphosphinothioyl) pertrisulfide
- (Diethoxyphosphinothioyltrisulfanyl)-diethoxy-sulfanylidene-λ5-phosphane [1][1]
Propriétés
Numéro CAS |
6926-73-4 |
|---|---|
Formule moléculaire |
C8H20O4P2S5 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
(diethoxyphosphinothioyltrisulfanyl)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H20O4P2S5/c1-5-9-13(15,10-6-2)17-19-18-14(16,11-7-3)12-8-4/h5-8H2,1-4H3 |
Clé InChI |
IQEAJQZWSFSIDF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)SSSP(=S)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


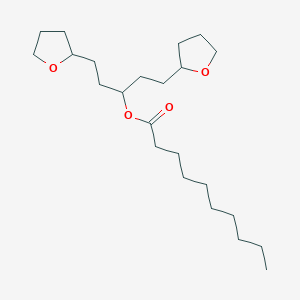
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
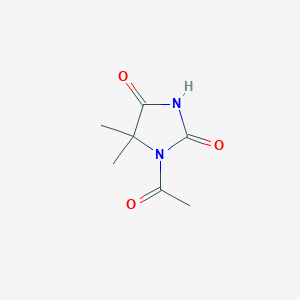
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)
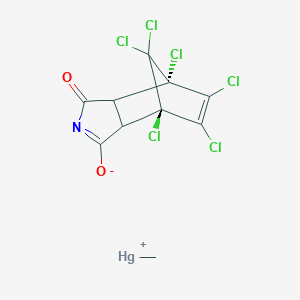



![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)
